Lumat-004
Overview
Description
Lumat-004 is a chemical compound known for its applications in various scientific fields. It is often used in luminescence-based assays due to its high sensitivity and reliability. The compound is a key component in many research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The preparation of Lumat-004 involves several synthetic routes and reaction conditions. The compound is typically synthesized through a series of chemical reactions that involve the use of specific reagents and catalysts. Industrial production methods for this compound are designed to ensure high purity and yield, making it suitable for use in sensitive assays and experiments.
Chemical Reactions Analysis
Lumat-004 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may result in the formation of substituted analogs.
Scientific Research Applications
Lumat-004 has a wide range of scientific research applications. In chemistry, it is used as a reagent in luminescence assays to detect and quantify various analytes. In biology, this compound is employed in bioluminescence assays to study cellular processes and molecular interactions. In medicine, the compound is used in diagnostic assays to detect biomarkers and monitor disease progression. Additionally, this compound is used in industrial applications, such as quality control and environmental monitoring, due to its high sensitivity and reliability.
Mechanism of Action
The mechanism of action of Lumat-004 involves its interaction with specific molecular targets and pathways. The compound is designed to emit light upon reacting with certain analytes, making it useful in luminescence-based assays. The molecular targets of this compound include enzymes and other proteins that catalyze the luminescence reaction. The pathways involved in the mechanism of action of this compound are primarily related to the luminescence reaction, which involves the conversion of chemical energy into light energy.
Comparison with Similar Compounds
Lumat-004 is unique compared to other similar compounds due to its high sensitivity and reliability in luminescence assays. Similar compounds include other luminescent reagents such as luciferase and luminol. this compound offers several advantages over these compounds, including higher sensitivity, broader dynamic range, and greater stability. These features make this compound a preferred choice for many research applications.
Properties
IUPAC Name |
ethyl 3-oxo-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16),10(15)-tetraene-12-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-22-16(21)18-7-6-13-11(8-18)10-4-3-5-12-15(10)19(13)9-14(20)17-12/h3-5H,2,6-9H2,1H3,(H,17,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIOWSVKQLNZUKM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)C3=C4N2CC(=O)NC4=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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